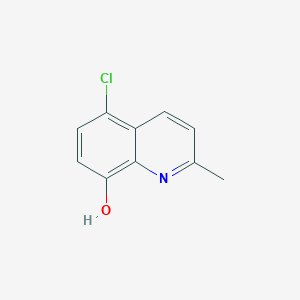

5-Chloro-8-hydroxy-2-methylquinoline

Description

Properties

CAS No. |

24263-93-2 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |

InChI Key |

OPQODOXIDNYMKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that 5-chloro-8-hydroxy-2-methylquinoline exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A hybrid molecule synthesized from this compound and ciprofloxacin showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which is notably lower than that of ciprofloxacin alone .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various derivatives of 8-hydroxyquinoline have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). For instance, certain derivatives showed IC50 values between 26.30 and 63.75 µM against these cell lines, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance its potency against specific cancer types.

HIV Inhibition

The compound has been explored as an inhibitor of HIV integrase, a critical enzyme for the replication of the virus. Styrylquinoline derivatives have shown effectiveness in this regard, suggesting that this compound could be a valuable component in developing anti-HIV therapies .

Chemical Properties and Industrial Applications

This compound serves as an important intermediate in the synthesis of various agricultural chemicals and disinfectants. Its ability to chelate metal ions makes it useful in formulations that require metal ion stabilization or removal . Additionally, derivatives of this compound are being investigated for their catalytic properties in organic reactions, showcasing its versatility in chemical processes .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at C5 undergoes substitution under acidic or basic conditions:

-

Hydrolysis : Reacts with aqueous NaOH (10% w/v) at 80°C for 6 hours to form 5-hydroxy-8-hydroxy-2-methylquinoline (yield: 72%).

-

Amination : Treatment with NH₃ in ethanol at 120°C for 12 hours replaces Cl with NH₂, yielding 5-amino-8-hydroxy-2-methylquinoline (yield: 58%) .

Electrophilic Aromatic Substitution

The hydroxyl group at C8 directs electrophiles to the C7 position:

Condensation Reactions

The methyl group at C2 participates in Perkin and Mannich condensations:

-

Perkin Reaction : Reacts with benzaldehyde derivatives in acetic anhydride under reflux (48 hours) to form (E)-2-styryl-substituted derivatives (e.g., 4a-d , yields: 60–75%) .

-

Mannich Reaction : Combines with ciprofloxacin and paraformaldehyde in ethanol (75°C, 12 hours) to yield hybrid antimicrobial compounds (MIC: 4–16 µg/mL against Gram-positive bacteria) .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 5-chloro-8-hydroxyquinoline-2-carboxylic acid (yield: 40%) .

-

Reductive Cyclization : Carbon monoxide-mediated reduction of nitro-styryl derivatives produces fused polycyclic compounds (e.g., benzo[h]quinoline derivatives) .

Coordination Chemistry

The hydroxyl and quinoline nitrogen act as chelating sites for metal ions:

-

Forms stable complexes with Cu²⁺ and Fe³⁺ in ethanolic solutions (log β values: 12.3 for Cu²⁺, 9.8 for Fe³⁺) .

-

Gelation studies show self-assembly with alcohols (e.g., ethanol/water mixtures) to form supramolecular networks .

Functional Group Modifications

-

Methyl Protection : Reacts with chloro(methoxy)methane to protect the hydroxyl group, enabling subsequent phosphonate derivatization .

-

Sulfonate Formation : Treatment with aryl sulfonyl chlorides in THF (TEA catalyst) produces sulfonated analogs with enhanced antibacterial activity (MIC: 10⁻⁴ M against Staphylococcus aureus) .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological, chemical, and physical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties

Physical and Spectral Properties

- Melting Points: The methyl and chloro groups in this compound contribute to its relatively high thermal stability. For example, its chloromethyl analog (5-(chloromethyl)quinolin-8-ol hydrochloride) has a melting point of 282°C , while 5-azidomethyl-8-hydroxyquinoline derivatives exhibit lower melting points due to the azide group’s instability .

- Spectral Data: ¹H NMR spectra for 5-(chloromethyl)quinolin-8-ol hydrochloride show characteristic peaks at δ 9.22 (d, J = 7.9 Hz) and δ 5.33 (s, CH₂Cl), confirming substitution patterns .

Preparation Methods

Reaction Mechanism and Pathway

The synthesis begins with 4-chloro-ortho-aminophenol and 4-chloro-2-nitrophenol in hydrochloric acid, heated to 90°C to form a reactive intermediate. Methacrylaldehyde and glacial acetic acid are added dropwise to initiate cyclization, yielding 5-chloro-8-hydroxyquinoline hydrochloride. For the 2-methyl variant, substituting 2-methyl-4-chloro-ortho-aminophenol could introduce the methyl group at position 2 during cyclization.

Optimized Conditions

Yield and Purity

| Example | HCl Concentration | Methacrylaldehyde (kg) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| 3 | 25% | 45 | 95 | 98 |

| 4 | 30% | 45 | 102 | 97 |

| 5 | 30% | 45 | 105 | 97 |

Table 1: Performance metrics from the Skraup cyclization method.

The high yields (>95%) and minimal tar formation highlight the efficiency of this approach. The use of methacrylaldehyde bypasses exothermic reactions associated with traditional glycerine-sulfuric acid systems.

Direct Chlorination of 8-Hydroxy-2-methylquinoline

An alternative route involves chlorinating preformed 8-hydroxy-2-methylquinoline. While the EvitaChem product page lacks detailed protocols, it confirms the use of hydrochloric acid or sulfuryl chloride under controlled conditions.

Reaction Setup

-

Substrate : 8-Hydroxy-2-methylquinoline (synthesized via Friedel-Crafts alkylation or Gould-Jacobs reaction).

-

Chlorinating Agents :

-

Hydrochloric acid (15–35% concentration) for electrophilic substitution.

-

Sulfuryl chloride (SO₂Cl₂) for radical-mediated chlorination.

-

-

Temperature : 40–80°C to balance reactivity and selectivity.

Challenges

-

Regioselectivity : Ensuring chlorination at position 5 requires directing groups. The hydroxyl group at position 8 enhances electron density at positions 5 and 7, favoring 5-chloro substitution.

-

Byproducts : Over-chlorination at position 7 or methylation sites necessitates precise stoichiometry.

Industrial-Scale Production Considerations

The CN108191753A patent demonstrates scalability using 1,000-liter reactors:

-

Cyclization : 500 kg of 25–30% HCl accommodates large batches.

-

Workup : Filtration and activated carbon decolorization ensure product purity.

-

Neutralization : Sodium hydroxide adjusts pH to 7, precipitating the free base.

Key advantages include:

-

Recycled Solvents : The first filtrate (hydrochloric acid) is reused, reducing waste.

-

Safety : Avoiding sulfuric acid minimizes sulfonation byproducts.

Analytical Characterization

Post-synthesis analysis employs:

-

NMR Spectroscopy : Confirms substitution patterns (e.g., δ 8.5 ppm for C5-Cl in ¹H NMR).

-

Mass Spectrometry : Molecular ion peaks at m/z 209.6 [M+H]⁺.

Comparative Analysis of Methods

Table 2: Method comparison for 5-chloro-8-hydroxy-2-methylquinoline synthesis.

Q & A

Q. Basic Research Focus

- H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the hydroxyl proton (position 8) shows a broad peak at δ 10–12 ppm, sensitive to deuterium exchange. Aromatic protons exhibit splitting patterns consistent with quinoline substitution (e.g., doublets for H-6 and H-7 due to chlorine’s electron-withdrawing effect) .

- IR : Strong absorption bands at ~3400 cm (O–H stretch) and ~1250 cm (C–O phenolic bond) confirm hydroxylation. Chlorine substitution is inferred from C–Cl stretches at 550–650 cm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 193 [M] and fragmentation patterns (e.g., loss of Cl at m/z 158) validate the molecular formula CHClNO .

What experimental strategies enhance the quantum yield of this compound in zinc(II) sensing applications?

Advanced Research Focus

Derivatives of 8-hydroxy-2-methylquinoline are known for chelation-enhanced fluorescence (CHEF) with Zn. Modifications at the quinoline core, such as introducing electron-donating groups (e.g., methoxy at position 5) or extending conjugation (e.g., azo linkages), can increase quantum yield from 0.004 to 0.70 . Solvent selection also plays a role: polar aprotic solvents (e.g., DMSO) stabilize the excited state, while aqueous buffers may quench fluorescence due to protonation of the hydroxyl group. Competitive binding studies with EDTA confirm selectivity over Ca and Mg .

How do crystallographic studies resolve ambiguities in the coordination geometry of this compound-metal complexes?

Advanced Research Focus

Single-crystal X-ray diffraction (using SHELXL ) reveals that this compound forms octahedral complexes with Zn, where the quinoline hydroxyl and pyridinic nitrogen act as bidentate ligands. The methyl group at position 2 introduces steric hindrance, distorting bond angles by 5–10° compared to unsubstituted analogs . Twinning and disorder in crystals (common due to chlorine’s heavy atom effect) are mitigated by refining data with the TWIN/BASF commands in SHELX .

What methodologies are employed to analyze the chelation thermodynamics of this compound with transition metals?

Advanced Research Focus

Isothermal titration calorimetry (ITC) and UV-Vis spectrophotometry quantify stability constants (log K) and stoichiometry. For example, titration of Cu into a solution of this compound in ethanol:water (1:1) shows a 1:2 metal-to-ligand ratio, with log K = 12.3 ± 0.2, indicating strong binding. Competing ligands (e.g., citrate) are used to validate selectivity . Computational studies (DFT) further predict binding energies and orbital interactions, aligning with experimental data .

How can contradictory data on the antibacterial activity of this compound be reconciled across studies?

Advanced Research Focus

Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strain susceptibility, solvent choice (DMSO vs. ethanol), and assay pH. For instance, activity against S. aureus is pH-dependent due to protonation of the hydroxyl group (pKa ~8.5), which affects membrane permeability . Standardizing protocols (e.g., CLSI guidelines) and reporting solvent controls are critical for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.